8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Overview
Description
Scientific Research Applications
Photoactive DNA Synthesis
Liu and Verdine (1992) demonstrated the use of a closely related compound, 8-bromo-N6-phenoxyacetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, for the incorporation of 8-bromo-2'-deoxyadenosine (8-Br-dA) into oligodeoxynucleotides. This modification does not adversely affect the stability of duplex DNA, enabling the study of DNA under photoactivated conditions for various applications including but not limited to, investigating DNA-protein interactions and DNA repair mechanisms Liu & Verdine, 1992.
Fluorescently Labeled Oligonucleotides
Uddin et al. (2010) described the synthesis of fluorescently labeled oligonucleotides using a phosphoramidite derivative for the site-specific introduction of a tetramethylrhodamine-cadaverine conjugate into an oligonucleotide. This application is significant for the development of probes for molecular biology studies, including the visualization of nucleic acid localization and dynamics in live cells Uddin et al., 2010.
Modified Base Incorporation for DNA Studies
Roelen et al. (1991) utilized a related phosphoramidite in solid-phase synthesis to incorporate modified bases, such as 7-hydro-8-oxo-2'-deoxyguanosine, into oligodeoxyribonucleotides. This method allows for the study of the effects of oxidative damage on DNA and its role in mutagenesis and carcinogenesis Roelen et al., 1991.
DNA Labeling Through Click Chemistry
Wang et al. (2019) synthesized a new 5′-dimethoxytrityl N6-alkynylated 2′-deoxyadenosine phosphoramidite from 2′-deoxyadenosine, demonstrating its applicability for the production of alkyne-modified oligodeoxynucleotide. This method facilitates the introduction of various labels into DNA via click chemistry, important for studying DNA interactions and functions Wang et al., 2019.
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromopurin-6-yl]-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52BrN8O6P/c1-29(2)52(30(3)4)59(56-24-12-23-45)58-36-25-38(51-41-39(49-42(51)44)40(46-27-47-41)48-28-50(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3/b48-28+/t36-,37+,38+,59?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWDJVOAUCUKQL-MHUJKLTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5Br)N=CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5Br)/N=C/N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52BrN8O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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